4-(benzylsulfonyl)benzyl 5-bromo-2-hydroxybenzoate
Overview
Description
4-(Benzylsulfonyl)benzyl 5-bromo-2-hydroxybenzoate is an organic compound with a complex structure that includes a benzylsulfonyl group and a brominated hydroxybenzoate moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(benzylsulfonyl)benzyl 5-bromo-2-hydroxybenzoate typically involves multiple steps:
Formation of Benzylsulfonyl Intermediate: The initial step involves the sulfonylation of benzyl chloride with sodium sulfite to form benzylsulfonyl chloride.
Bromination of Hydroxybenzoate: 5-bromo-2-hydroxybenzoic acid is prepared by brominating salicylic acid using bromine in the presence of a catalyst such as iron(III) bromide.
Esterification: The final step involves the esterification of 5-bromo-2-hydroxybenzoic acid with the benzylsulfonyl chloride intermediate in the presence of a base like pyridine to yield this compound.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors and automated systems to ensure consistency and efficiency. The use of catalysts and optimized reaction conditions would be crucial to maximize yield and purity.
Chemical Reactions Analysis
Types of Reactions
4-(Benzylsulfonyl)benzyl 5-bromo-2-hydroxybenzoate can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted by nucleophiles such as amines or thiols.
Oxidation and Reduction: The sulfonyl group can be reduced to a sulfide, or the hydroxy group can be oxidized to a ketone.
Ester Hydrolysis: The ester bond can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and alcohol.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium azide or potassium thiolate in polar aprotic solvents.
Oxidation: Reagents such as potassium permanganate or chromium trioxide.
Reduction: Reagents like lithium aluminum hydride or sodium borohydride.
Hydrolysis: Acidic conditions using hydrochloric acid or basic conditions using sodium hydroxide.
Major Products
Substitution: Formation of substituted benzyl derivatives.
Oxidation: Formation of ketones or sulfoxides.
Reduction: Formation of sulfides or alcohols.
Hydrolysis: Formation of 5-bromo-2-hydroxybenzoic acid and benzyl alcohol.
Scientific Research Applications
4-(Benzylsulfonyl)benzyl 5-bromo-2-hydroxybenzoate has several applications in scientific research:
Medicinal Chemistry: It can be used as a building block for the synthesis of pharmaceutical compounds, particularly those targeting specific enzymes or receptors.
Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules.
Materials Science: The compound can be used in the development of new materials with specific properties, such as polymers or coatings.
Biological Studies: It can be used to study the interactions of sulfonyl and brominated compounds with biological systems.
Mechanism of Action
The mechanism of action of 4-(benzylsulfonyl)benzyl 5-bromo-2-hydroxybenzoate depends on its application:
Enzyme Inhibition: The compound may inhibit enzymes by binding to their active sites, particularly those that interact with sulfonyl or brominated groups.
Receptor Binding: It may act as a ligand for certain receptors, modulating their activity.
Chemical Reactivity: The compound’s reactivity can be exploited in various chemical transformations, influencing reaction pathways and product formation.
Comparison with Similar Compounds
Similar Compounds
4-(Phenylsulfonyl)benzyl 5-bromo-2-hydroxybenzoate: Similar structure but with a phenyl group instead of a benzyl group.
4-(Methylsulfonyl)benzyl 5-bromo-2-hydroxybenzoate: Similar structure but with a methyl group instead of a benzyl group.
4-(Benzylsulfonyl)benzyl 5-chloro-2-hydroxybenzoate: Similar structure but with a chlorine atom instead of a bromine atom.
Uniqueness
4-(Benzylsulfonyl)benzyl 5-bromo-2-hydroxybenzoate is unique due to the combination of its benzylsulfonyl and brominated hydroxybenzoate moieties, which confer specific chemical reactivity and potential biological activity. This combination makes it a versatile intermediate for various applications in research and industry.
Properties
IUPAC Name |
(4-benzylsulfonylphenyl)methyl 5-bromo-2-hydroxybenzoate | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H17BrO5S/c22-17-8-11-20(23)19(12-17)21(24)27-13-15-6-9-18(10-7-15)28(25,26)14-16-4-2-1-3-5-16/h1-12,23H,13-14H2 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PLRXRTBQEPVBGN-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CS(=O)(=O)C2=CC=C(C=C2)COC(=O)C3=C(C=CC(=C3)Br)O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H17BrO5S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
461.3 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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